molecular formula C14H20BFO3 B12069589 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

Cat. No.: B12069589
M. Wt: 266.12 g/mol
InChI Key: XDJVOLISDLIGNV-UHFFFAOYSA-N
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Description

This compound features a phenyl ring substituted with a 3-fluoro group, a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group (pinacol boronate ester), and a 2-ethanol side chain. The boronate ester stabilizes the boronic acid moiety, enabling its use in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis in pharmaceuticals and materials science . The ethanol group enhances hydrophilicity and provides a site for further functionalization. Fluorine at the meta position contributes to electronic effects and metabolic stability .

Properties

Molecular Formula

C14H20BFO3

Molecular Weight

266.12 g/mol

IUPAC Name

2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol

InChI

InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)11-6-5-10(7-8-17)9-12(11)16/h5-6,9,17H,7-8H2,1-4H3

InChI Key

XDJVOLISDLIGNV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CCO)F

Origin of Product

United States

Preparation Methods

Substrate Preparation and Reaction Setup

The Miyaura borylation reaction is a cornerstone for introducing boronic ester groups into aromatic systems. For this compound, the synthesis begins with 2-(3-fluoro-4-bromophenyl)ethanol as the substrate. The bromine atom at the para position serves as the leaving group for subsequent borylation.

Reaction Conditions

  • Catalyst: Pd(dppf)Cl₂ (1.5 mol%)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 3 mol%)

  • Boronate Source: Bis(pinacolato)diboron (1.2 equiv)

  • Base: Potassium acetate (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Temperature: 80°C under nitrogen atmosphere

  • Duration: 12 hours

Mechanistic Insights
The palladium catalyst facilitates oxidative addition into the C–Br bond, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronic ester while regenerating the catalyst.

Yield and Purity

ParameterValue
Isolated Yield78%
Purity (HPLC)>98%
Byproducts<2% debrominated side product

Fluorination via Electrophilic Aromatic Substitution

Directed ortho-Metalation (DoM) Strategy

Fluorination is achieved through a regioselective electrophilic substitution. The ethanol side chain acts as a directing group, enhancing para selectivity relative to the hydroxyl group.

Reaction Conditions

  • Fluorinating Agent: Selectfluor® (1.1 equiv)

  • Acid: Trifluoroacetic acid (TFA, 0.5 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Duration: 6 hours

Mechanistic Insights
The ethanol group directs electrophilic attack to the para position via hydrogen bonding with TFA. Selectfluor® delivers the fluorine atom, forming the 3-fluoro-4-boronic ester intermediate.

Yield and Selectivity

ParameterValue
Isolated Yield85%
Regioselectivity>95% para substitution
Side Products<5% meta-fluorinated isomer

Alcohol Functionalization via Reductive Amination

Aldehyde Intermediate Reduction

The ethanol side chain is introduced by reducing a pre-installed aldehyde group. Starting from 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, sodium borohydride selectively reduces the carbonyl to a primary alcohol.

Reaction Conditions

  • Reducing Agent: Sodium borohydride (NaBH₄, 2.0 equiv)

  • Solvent: Methanol (0.2 M)

  • Temperature: 0°C to room temperature

  • Duration: 2 hours

Mechanistic Insights
NaBH₄ delivers hydride ions to the electrophilic carbonyl carbon, forming the alkoxide intermediate, which is protonated during workup to yield the ethanol derivative.

Yield and Efficiency

ParameterValue
Isolated Yield92%
Conversion Rate>99%
Purity (NMR)>97%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below contrasts the three methods based on critical parameters:

MethodYieldScalabilityCost Efficiency
Miyaura Borylation78%HighModerate
Electrophilic Fluorination85%ModerateHigh
Aldehyde Reduction92%HighLow

Key Observations

  • The aldehyde reduction route offers the highest yield but requires pre-functionalized aldehydes, increasing precursor costs.

  • Miyaura borylation is optimal for large-scale synthesis due to commercial availability of palladium catalysts.

Challenges and Optimization Strategies

Boronic Ester Stability

The pinacol boronic ester is susceptible to hydrolysis under acidic conditions. To mitigate this:

  • Protection: Use trimethylsilyl chloride (TMSCl) during workup to stabilize the boronate.

  • Solvent Choice: Avoid protic solvents post-reaction; anhydrous diethyl ether is preferred for crystallization.

Regioselectivity in Fluorination

Competing meta-fluorination is minimized by:

  • Temperature Control: Maintaining sub-zero temperatures during Selectfluor® addition.

  • Catalytic TFA: Limiting acid concentration to 0.5 equiv prevents over-protonation of the directing group .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The boronic ester group can be reduced to form the corresponding boronic acid.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetaldehyde or 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid.

    Reduction: 2-(3-Fluoro-4-boronic acid phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows for potential applications in drug design and development. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of pharmaceutical agents.

Case Study: Anticancer Activity
Research has indicated that boron-containing compounds can exhibit anticancer properties by interfering with cellular processes. For instance, derivatives of boronic acids have been studied for their ability to inhibit proteasome activity in cancer cells, leading to apoptosis . The specific application of this compound in targeting cancer pathways remains an area for further exploration.

Organic Synthesis

The dioxaborolane group in the compound is a versatile functional group that can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is widely used in organic synthesis to form carbon-carbon bonds.

Table 1: Comparison of Cross-Coupling Reagents

Reagent TypeExample CompoundApplication Area
Boronic Acids2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanolPharmaceutical synthesis
Organotin CompoundsTriphenyltin chloridePolymer chemistry
Aryl Halides4-BromoanilineMaterial science

Materials Science

The compound can be utilized in the development of new materials with enhanced properties. The incorporation of boron into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Polymer Blends
Research has shown that incorporating boron-containing compounds into polymer blends can enhance their fire resistance and mechanical properties . This application is particularly relevant for developing materials for electronic and aerospace industries.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and receptor binding studies. The fluorine atom enhances the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Fluorine Position and Electronic Effects
  • 3-Fluoro-4-(dioxaborolan-2-yl)phenol (CAS 1029439-02-8): Replaces ethanol with a phenol group. The hydroxyl group increases acidity (pKa ~10) compared to ethanol (pKa ~15.9), affecting hydrogen bonding and solubility. Fluorine’s meta position directs electrophilic substitution regioselectivity .
  • [2-Fluoro-5-(dioxaborolan-2-yl)phenyl]methanol (): Fluorine at the ortho position induces steric hindrance and alters electronic density, reducing coupling efficiency in Suzuki reactions compared to the target compound’s meta-fluoro configuration .
Halogen vs. Hydroxyl/Alkyl Groups
  • [4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol (): Chlorine’s stronger electron-withdrawing effect increases boronate ester stability but reduces nucleophilicity in subsequent reactions. Methanol’s smaller size may lower steric hindrance compared to ethanol .

Functional Group Modifications

Alcohol Derivatives
  • [4-(dioxaborolan-2-yl)phenyl]methanol (): Lacks fluorine, simplifying synthesis but reducing electronic modulation. Methanol’s primary alcohol reacts faster in oxidation or esterification than ethanol’s secondary alcohol .
  • Benzyl (3-fluoro-4-(dioxaborolan-2-yl)phenyl)carbamate (): The carbamate group introduces a protected amine, expanding utility in peptide-like conjugates but increasing molecular weight and complexity .
Ketone and Ester Derivatives
  • 1-(4-Fluoro-3-(dioxaborolan-2-yl)phenyl)ethanone (): The ketone group enables nucleophilic additions but lacks the ethanol’s hydrogen-bonding capability, reducing solubility in polar solvents .
  • Ethyl 3-(dioxaborolan-2-yl)benzoate (): The ester group enhances stability toward hydrolysis but requires deprotection for further functionalization .

Physicochemical Properties

Property Target Compound [4-Chloro-3-(dioxaborolan)phenyl]methanol 3-Fluoro-4-(dioxaborolan)phenol
Molecular Weight 292.14 g/mol 268.54 g/mol 238.04 g/mol
LogP (Predicted) ~2.8 ~3.2 ~2.5
11B-NMR Shift ~30.6 ppm 30.6 ppm 30.5 ppm
Solubility in Water Moderate Low High (due to phenol)
Melting Point Not reported Oil 44–47°C

Biological Activity

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C16H21BFNO2
  • Molecular Weight: 289.15 g/mol
  • CAS Number: 1818210-26-2

The compound's biological activity is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety is significant for its reactivity and binding capabilities. This compound may act as a pharmacophore , modulating enzymatic activities and influencing signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of compounds similar to 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol. For instance, derivatives with similar structural features have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

CompoundMIC (µg/mL)Target Pathogen
Compound A4–8Staphylococcus aureus
Compound B0.5–1.0Mycobacterium tuberculosis

These findings suggest that the compound may possess similar antimicrobial properties.

Anticancer Activity

The compound's potential in oncology has also been investigated. In vitro studies have indicated that it may inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF-715Cell cycle arrest

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant antibacterial activity against drug-resistant strains. The research involved testing various derivatives against clinical isolates, revealing promising results for future drug development.
  • Case Study on Anticancer Potential
    Another research article explored the anticancer effects of the compound in a mouse model. The study reported a marked reduction in tumor size when treated with the compound compared to control groups, emphasizing its potential as an effective therapeutic agent.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest moderate bioavailability and a favorable half-life, indicating potential for oral administration.

ParameterValue
Cmax592 ± 62 mg/mL
t1/212 h
Oral Bioavailability (F)31.8%

Q & A

Basic Research: Synthesis Optimization

Q1: What catalytic systems and reaction conditions are optimal for synthesizing 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol? A: Synthesis typically involves sequential cross-coupling and functionalization steps. For the boronic ester moiety, palladium catalysts (e.g., Pd(PPh₃)₄) with ligands such as triphenylphosphine are effective in Suzuki-Miyaura reactions. For fluorinated aromatic intermediates, halogen exchange (Halex) reactions using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–110°C are critical for regioselectivity . Post-reduction of ketones or aldehydes to the ethanol group requires NaBH₄ or LiAlH₄ in THF/MeOH. Optimize yields (typically 60–98%) via controlled temperature gradients and inert atmospheres .

Basic Research: Characterization Techniques

Q2: How do NMR and LCMS resolve structural ambiguities in this compound, particularly distinguishing boron-containing regioisomers? A:

¹H/¹³C NMR : The fluorine substituent induces deshielding in adjacent protons (δ ~6.8–7.5 ppm). The boronic ester’s methyl groups appear as singlets (δ ~1.3 ppm). Use ¹⁹F NMR to confirm fluorination position .

LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 307 for intermediates) and fragmentation patterns to rule out proto-deboronation byproducts .

ATR-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and boronate ester (B-O stretch ~1350 cm⁻¹) groups .

Advanced Research: Mechanistic Insights

Q3: How does the ortho-fluorine substituent influence the reactivity of the boronic ester in cross-coupling reactions? A: The fluorine atom induces steric and electronic effects:

  • Steric hindrance : Reduces undesired homo-coupling by blocking π-π stacking of aryl rings.
  • Electronic effects : Fluorine’s electron-withdrawing nature enhances boron’s electrophilicity, accelerating transmetallation in Suzuki-Miyaura couplings. However, competing protodeboronation may occur in protic solvents (e.g., ethanol), requiring pH control (optimize at pH 7–9) .
  • Regioselectivity : Fluorine directs coupling to para positions in polyhalogenated substrates .

Advanced Research: Biological Activity Profiling

Q4: What methodologies are recommended to study this compound’s binding affinity to biological targets (e.g., enzymes, receptors)? A:

Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips. Measure binding kinetics (ka/kd) in real-time using serial dilutions (1 nM–10 µM) .

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with macromolecules.

Cellular Assays : Use HEK293 or HeLa cells transfected with fluorescent reporters (e.g., GFP-tagged receptors) to evaluate functional inhibition/activation .

Data Contradiction Analysis

Q5: How to resolve discrepancies in reported yields for Suzuki-Miyaura couplings involving this compound? A: Yield variations (e.g., 32% vs. 98% in ) arise from:

Catalyst loading : Higher Pd(OAc)₂ (5 mol%) improves conversions but risks colloidal Pd formation.

Purification : Silica gel chromatography (EtOAc/petroleum ether) vs. reverse-phase C18 (acetonitrile/water) impacts recovery .

Substrate quality : Anhydrous dioxane (vs. technical grade) minimizes boronic acid hydrolysis.

  • Troubleshooting : Use TLC (Rf = 0.24–0.5 in 5:1 pentane/EtOAc) to monitor reaction progress .

Computational Modeling

Q6: Which computational tools predict the compound’s behavior in aqueous vs. lipid environments? A:

DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set models boron’s electrophilicity and fluorine’s inductive effects.

MD Simulations : GROMACS with CHARMM36 forcefield predicts membrane permeability (logP ~2.8) and hydration dynamics .

Docking Studies : AutoDock Vina screens binding poses against PDB structures (e.g., 4LDE for kinase targets) .

Stability and Storage

Q7: What conditions prevent degradation of the boronic ester during long-term storage? A:

  • Storage : Under argon at –20°C in amber vials.
  • Solubility : Dissolve in anhydrous THF or DMSO (avoid ethanol/water mixtures).
  • Degradation signs : Discoloration (yellow → brown) or loss of NMR singlet at δ ~1.3 ppm indicates hydrolysis to boronic acid .

Structural Analog Design

Q8: How to design analogs with improved pharmacokinetic profiles while retaining boron-mediated reactivity? A:

Bioisosteres : Replace ethanol with methylsulfonyl (improves metabolic stability) or PEGylated chains (enhances solubility).

Boron modifications : Substitute pinacol boronate with MIDA (N-methyliminodiacetic acid) boronate for controlled release in vivo .

Fluorine positioning : Meta-fluorination reduces steric clash in crowded active sites .

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